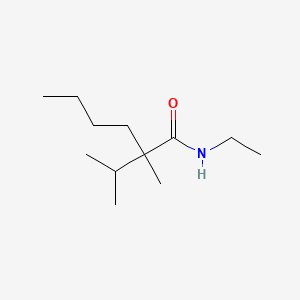

N-Ethyl-2-isopropyl-2-methylhexanamide

Description

Historical Context and Evolution in Amide Chemistry Research

The study of amides is a cornerstone of organic chemistry, with the first synthesis of an amide, oxamide (B166460) from cyanogen (B1215507) and water, dating back to the 19th century. chimia.ch The amide bond is of fundamental importance in nature, most notably as the peptide bond that links amino acids to form proteins. chimia.chfiveable.me

Historically, the formation of amide bonds was often achieved through direct condensation reactions of carboxylic acids and amines, which required high temperatures and were often inefficient. chimia.ch A significant evolution in amide synthesis was the development of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine under milder conditions. chimia.ch This advancement was particularly crucial for the synthesis of complex molecules like peptides and pharmaceuticals. chimia.chfiveable.me

A persistent challenge in amide chemistry has been the synthesis of sterically hindered amides, where bulky groups on the carboxylic acid and/or the amine impede the reaction. chimia.chnih.gov The structure of N-Ethyl-2-isopropyl-2-methylhexanamide, with its substituted alpha-carbon, places it within this category of challenging molecules. Research into the formation of such amides has led to the development of specialized reagents and reaction conditions to overcome the steric hindrance. nih.gov

Contemporary Significance of this compound in Organic Chemistry

While specific, large-scale industrial or pharmaceutical applications of this compound are not widely documented in publicly available literature, its significance in contemporary organic chemistry can be inferred from its structure. As a sterically hindered N-substituted amide, it serves as a valuable model compound for studying the reactivity and properties of this class of molecules. fiveable.me

The presence of bulky substituents around the amide bond can impart unique properties to a molecule, such as increased metabolic stability in potential drug candidates. Therefore, research into the synthesis and reactions of compounds like this compound contributes to the broader understanding of how to incorporate such features into more complex and potentially bioactive molecules. Its primary role appears to be as a specialized building block or intermediate in organic synthesis, likely within a research and development context. rsc.org

Scope and Research Objectives for this compound Studies

Given the limited specific research published on this compound, the scope of studies involving this compound likely revolves around fundamental organic synthesis and methodology development. Key research objectives could include:

Development of Novel Synthetic Routes: Investigating new, more efficient, and stereoselective methods for the synthesis of sterically hindered amides. This could involve exploring new catalysts, coupling reagents, or reaction conditions.

Exploration of Chemical Reactivity: Studying the influence of the sterically demanding environment on the typical reactions of the amide functional group, such as hydrolysis, reduction, and nucleophilic substitution. This can provide insights into the stability and potential transformations of such amides.

Investigation as a Synthetic Intermediate: Utilizing this compound as a starting material or intermediate in the synthesis of more complex target molecules. Its unique substitution pattern could be a key feature in the design of novel compounds with specific properties.

Probing Structure-Property Relationships: Using this compound as part of a library of amides to understand how systematic changes in steric bulk affect physical properties like solubility, crystallinity, and conformational preferences.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H25NO |

| Molecular Weight | 199.33 g/mol |

| CAS Number | 51115-79-8 |

| Boiling Point | 264.7 °C at 760 mmHg |

| Density | 0.855 g/cm³ |

| Flash Point | 156.4 °C |

| Refractive Index | 1.438 |

Table 1. Physical and chemical properties of this compound.

Synthetic Approaches to this compound

| Synthesis Method | Reactants | General Description |

| Direct Amidation | 2-isopropyl-2-methylhexanoic acid and ethylamine (B1201723) | This method typically involves the use of a coupling agent to facilitate the formation of the amide bond by activating the carboxylic acid. |

| Alkylation of Amine | 2-isopropyl-2-methylhexanoyl chloride and ethylamine | The amine is acylated using the more reactive acid chloride. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. |

Table 2. Common synthetic methods for this compound.

Structure

3D Structure

Properties

CAS No. |

51115-79-8 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N-ethyl-2-methyl-2-propan-2-ylhexanamide |

InChI |

InChI=1S/C12H25NO/c1-6-8-9-12(5,10(3)4)11(14)13-7-2/h10H,6-9H2,1-5H3,(H,13,14) |

InChI Key |

NBESHLYYMHCQHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C(C)C)C(=O)NCC |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of N Ethyl 2 Isopropyl 2 Methylhexanamide

Systematic Nomenclature and Isomeric Considerations of N-Ethyl-2-isopropyl-2-methylhexanamide

This compound is an aliphatic secondary amide. Its systematic IUPAC name is this compound. The structure consists of a hexanamide (B146200) backbone, which is a six-carbon acyl chain with a carbonyl group and a nitrogen atom. The nitrogen atom is substituted with an ethyl group, making it a secondary amide. The alpha-carbon (the carbon atom adjacent to the carbonyl group) is substituted with both a methyl group and an isopropyl group.

The molecular formula for this compound is C₁₂H₂₅NO. guidechem.comevitachem.com The presence of a chiral center at the alpha-carbon, which is bonded to four different groups (the carbonyl group, a butyl group, an isopropyl group, and a methyl group), means that this compound can exist as a pair of enantiomers, (R)-N-Ethyl-2-isopropyl-2-methylhexanamide and (S)-N-Ethyl-2-isopropyl-2-methylhexanamide.

Furthermore, like other amides, this compound can exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen (C-N) amide bond. This restricted rotation arises from the partial double bond character of the C-N bond due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group's pi-system. azom.comut.ee This results in two possible planar arrangements of the atoms around the amide bond: the trans and cis isomers. In the trans isomer, the ethyl group on the nitrogen and the carbonyl group are on opposite sides of the C-N bond, while in the cis isomer, they are on the same side. For most secondary amides, the trans conformation is significantly more stable due to reduced steric hindrance. nih.gov

Molecular Geometry and Bond Parameters in this compound

The bond lengths and angles within the amide functional group are characteristic. The C=O double bond is slightly longer than in a typical ketone, and the C-N bond is shorter than a typical C-N single bond, reflecting the resonance delocalization. ut.ee The table below presents expected bond parameters for the core structure of this compound, based on general values for secondary amides.

| Parameter | Expected Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.33 Å |

| N-C (ethyl) Bond Length | ~1.47 Å |

| Cα-C (carbonyl) Bond Length | ~1.52 Å |

| O=C-N Bond Angle | ~122° |

| O=C-Cα Bond Angle | ~120° |

| C-N-C (ethyl) Bond Angle | ~122° |

Conformational Dynamics and Preferred Orientations of this compound

The conformational dynamics of this compound are primarily governed by rotation around its single bonds. The most significant of these is the rotation around the C-N amide bond, which is a high-energy process due to its partial double bond character. The energy barrier for this rotation in secondary amides typically ranges from 15 to 23 kcal/mol. fcien.edu.uynih.gov This high barrier means that the cis and trans isomers can be observed as distinct species at room temperature, for example by NMR spectroscopy. azom.com For this compound, the trans isomer is expected to be the overwhelmingly preferred conformation to minimize steric clashes between the ethyl group on the nitrogen and the bulky substituents on the alpha-carbon.

Rotation around the other single bonds, such as the N-C(ethyl) bond and the Cα-C(carbonyl) bond, will have lower energy barriers. However, the bulky nature of the isopropyl and methyl groups at the alpha-carbon will create significant steric hindrance, influencing the preferred rotational conformations (rotamers) around these bonds. The molecule will likely adopt a conformation that minimizes these steric interactions. For instance, the orientation of the isopropyl group will be such that its methyl groups are positioned away from the rest of the molecule to reduce van der Waals strain. Computational studies on sterically hindered amides have shown that such crowding can influence the rotational barriers and the relative stability of different conformers. cdnsciencepub.com

Intermolecular Interactions and Aggregation Behavior of this compound

As a secondary amide, this compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). libretexts.org This allows for the formation of intermolecular hydrogen bonds, which are a dominant force in the condensed phase. acs.orgrsc.org Typically, secondary amides form chains or dimeric structures through N-H···O=C hydrogen bonds. rsc.org

However, the significant steric bulk surrounding the amide group in this compound is expected to influence its aggregation behavior. The large isopropyl and methyl groups at the alpha-carbon, along with the ethyl group on the nitrogen, may hinder the close approach of molecules, potentially weakening or disrupting the typical hydrogen bonding network observed in less substituted amides. acs.org Studies on sterically hindered secondary amides have shown that extensive hydrocarbon fragments near the hydrogen bonding sites can prevent the formation of conventional N-H···O=C hydrogen bonds in the solid state. acs.org Therefore, while hydrogen bonding is possible, its extent and the resulting supramolecular structure may be significantly affected by steric factors. In solution, the aggregation behavior will also depend on the nature of the solvent. In non-polar solvents, some degree of self-association via hydrogen bonding is likely, whereas in polar, hydrogen-bonding solvents, the solvent molecules will compete for hydrogen bonding with the amide.

Synthetic Methodologies for N Ethyl 2 Isopropyl 2 Methylhexanamide

Overview of Amide Synthesis Strategies Relevant to N-Ethyl-2-isopropyl-2-methylhexanamide

The formation of an amide bond, particularly a sterically hindered one, is a cornerstone of organic synthesis. Conventional methods that involve simply heating a carboxylic acid and an amine are often ineffective for complex substrates like those required for this compound synthesis due to the formation of a stable ammonium (B1175870) carboxylate salt and the high activation energy of the condensation reaction. youtube.com

Modern strategies circumvent these issues by activating the carboxylic acid component, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. These strategies can be classified as follows:

Activation via Conversion to More Reactive Acyl Derivatives: This classic approach involves converting the carboxylic acid into a more reactive species such as an acyl chloride, acid anhydride, or active ester. These activated intermediates readily react with amines to form the amide bond. For sterically demanding substrates, acyl halides are often the most effective. youtube.com

In Situ Activation with Coupling Reagents: This is the most common and versatile method for amide synthesis. Coupling reagents are compounds that react with the carboxylic acid to form a highly reactive acyl-substituted intermediate in situ. This intermediate is then rapidly attacked by the amine. A wide array of coupling reagents is available, primarily categorized into carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.com The choice of reagent is often dictated by the steric hindrance of the substrates and the desired reaction conditions.

Indirect Methods: These pathways involve the synthesis of the amide bond through the transformation of other functional groups. For instance, the partial hydrolysis of a nitrile or the reaction of an ester with an amine can yield the desired amide. These methods can be advantageous when the corresponding carboxylic acid is not readily available or is prone to side reactions under direct amidation conditions.

The synthesis of this compound, with its significant steric hindrance, typically necessitates the use of powerful activation methods or more forcing reaction conditions.

Direct Amidation Approaches to this compound

Direct amidation involves the coupling of 2-isopropyl-2-methylhexanoic acid with ethylamine (B1201723). This is the most convergent approach, and its success hinges on the effective activation of the sterically hindered carboxylic acid.

To overcome the low reactivity of 2-isopropyl-2-methylhexanoic acid, it must be converted into a more electrophilic species. Two primary methods are employed for this purpose.

Conversion to Acyl Halides: One of the most robust methods for activating a carboxylic acid is its conversion to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. The resulting 2-isopropyl-2-methylhexanoyl chloride is highly electrophilic and reacts readily with ethylamine. evitachem.com A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl generated during the amidation step. youtube.com

Reaction Scheme: Acyl Chloride Formation and Subsequent Amidation

Step 1: Acyl Chloride Formation R-COOH + SOCl₂ → R-COCl + SO₂ + HCl (where R = CH₃(CH₂)₃C(CH₃)(CH(CH₃)₂))

Step 2: Amidation R-COCl + CH₃CH₂NH₂ + Base → R-CONHCH₂CH₃ + Base·HCl

In Situ Activation with Coupling Reagents: Coupling reagents generate an active intermediate from the carboxylic acid directly in the reaction mixture. For sterically hindered acids, carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are a viable option. smolecule.comyoutube.com DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by ethylamine. To minimize side reactions and potential racemization (if chiral centers were present), an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com Other classes of coupling reagents, such as phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU), are known for their high efficiency, especially in difficult couplings. peptide.com

Once the carboxylic acid is activated, the coupling with ethylamine proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the activated acid derivative.

In the case of an acyl chloride intermediate , the reaction is typically rapid. The primary challenge is controlling the reaction's exothermicity and managing the HCl byproduct. evitachem.com

When using coupling reagents like DCC, the reaction proceeds through the O-acylisourea intermediate. The amine attacks this intermediate, leading to the formation of the amide and a urea (B33335) byproduct (dicyclohexylurea, DCU). A key advantage of using DCC in laboratory setting is that the DCU byproduct is largely insoluble in most organic solvents and can be removed by filtration. peptide.com

| Activation Method | Reagent(s) | Byproduct(s) | General Conditions |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | SO₂, HCl, CO, CO₂ | Anhydrous solvent (e.g., DCM, THF), often at 0°C to room temperature. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Anhydrous polar aprotic solvent (e.g., DCM, DMF), often with additives like HOBt. |

| Phosphonium Salt | PyBOP, etc. | Phosphine oxide derivatives | Anhydrous polar aprotic solvent, typically with a non-nucleophilic base (e.g., DIPEA). |

Indirect Synthetic Pathways to this compound

Indirect methods provide alternative routes to the target amide, starting from precursors other than the corresponding carboxylic acid. These pathways can be advantageous if the precursors are more readily accessible or if direct amidation proves inefficient.

From Esters (Aminolysis): A methyl or ethyl ester of 2-isopropyl-2-methylhexanoic acid can be converted to this compound through aminolysis. This reaction involves heating the ester with ethylamine. The reaction is typically slow and may require high temperatures or the use of a catalyst. This method is generally less efficient than direct amidation of the carboxylic acid, especially for producing sterically hindered amides.

From Nitriles: While the partial hydrolysis of a nitrile can produce a primary amide (R-CN → R-CONH₂), this route is not directly applicable for producing N-substituted amides like this compound in a single step. A multi-step sequence would be required, diminishing its appeal compared to more direct methods.

A multi-step convergent synthesis could involve preparing the key precursor, 2-isopropyl-2-methylhexanoic acid, and then coupling it with ethylamine. The synthesis of the acid itself is a critical step. One plausible route to the precursor acid involves the alkylation of a suitable enolate.

Illustrative Convergent Synthesis Scheme:

Formation of an Ester Enolate: An ester such as ethyl isobutyrate can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate.

Alkylation: The enolate can then be alkylated with a suitable electrophile, such as 1-iodobutane, to introduce the butyl chain.

Hydrolysis: The resulting ester, ethyl 2-isopropyl-2-methylhexanoate, is then hydrolyzed under basic or acidic conditions to yield 2-isopropyl-2-methylhexanoic acid.

Amidation: The synthesized acid is then coupled with ethylamine using one of the direct amidation methods described in section 3.2.

This approach allows for the controlled construction of the sterically congested α-carbon center prior to the challenging amide bond formation step.

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product containing this compound requires purification to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the physical state of the amide (liquid or solid) and the nature of the impurities.

Advanced Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a highly effective technique for the purification of amides from complex reaction mixtures. rsc.org For this compound, which is likely to be a relatively non-polar compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a suitable choice.

The process involves dissolving the crude product in a minimal amount of a non-polar solvent and loading it onto a column packed with silica gel. A solvent system, referred to as the mobile phase or eluent, is then passed through the column. The polarity of the eluent is a critical parameter that is often determined by preliminary analysis using thin-layer chromatography (TLC). mit.edu A common eluent system for amides of this type is a mixture of a non-polar solvent like hexanes or pentane (B18724) and a more polar solvent such as ethyl acetate. rsc.org By gradually increasing the polarity of the eluent (gradient elution), the components of the mixture can be separated based on their differential adsorption to the silica gel. mit.edu

A typical column chromatography setup for the purification of this compound is detailed in the table below:

| Parameter | Specification |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30% Ethyl Acetate) |

| Column Loading | Crude product dissolved in a minimal volume of dichloromethane (B109758) or the initial eluent |

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product |

| Post-Chromatography | Combined pure fractions are concentrated under reduced pressure to yield the purified amide |

Crystallization and Recrystallization Protocols

If this compound is a solid at room temperature, or if it can be induced to crystallize, recrystallization is an excellent method for achieving high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The process involves dissolving the crude amide in a minimum amount of a hot solvent in which it is highly soluble. youtube.com The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the amide decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor). youtube.com The choice of solvent is crucial for successful recrystallization. For amides, polar solvents such as ethanol, acetone, or acetonitrile (B52724) are often effective. researchgate.net In some cases, a two-solvent system may be employed, where the compound is soluble in one solvent and insoluble in the other. youtube.com

A general protocol for the recrystallization of this compound is outlined below:

| Step | Procedure |

| Solvent Selection | Test solubility in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes) to find a suitable single or mixed solvent system. |

| Dissolution | Dissolve the crude solid in the minimum amount of the chosen solvent at its boiling point. |

| Decoloration (Optional) | If colored impurities are present, a small amount of activated carbon can be added to the hot solution and then removed by hot filtration. |

| Crystallization | Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |

| Isolation | Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor. |

| Drying | Dry the purified crystals under vacuum to remove residual solvent. |

Chemical Reactivity and Reaction Mechanisms of N Ethyl 2 Isopropyl 2 Methylhexanamide

Nucleophilic Reactivity at the Amide Carbonyl of N-Ethyl-2-isopropyl-2-methylhexanamide

The carbonyl carbon of the amide group in this compound is an electrophilic center, susceptible to attack by nucleophiles. However, amides are generally the least reactive among carboxylic acid derivatives. This reduced reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which creates resonance stabilization and reduces the partial positive charge on the carbonyl carbon. fiveable.me

Hydrolysis and Amide Exchange Reactions

Hydrolysis

Amide hydrolysis, the cleavage of the amide bond by water, is a thermodynamically favorable process but is kinetically slow. The reaction requires harsh conditions, such as prolonged heating in the presence of strong acids or bases, to proceed at a reasonable rate. youtube.comlibretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₃O⁺) and heat, the amide is hydrolyzed to a carboxylic acid and the corresponding amine (as its ammonium (B1175870) salt). The mechanism involves several steps:

Protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic attack by a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

A proton transfer from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

Elimination of the now-protonated and better leaving group (an amine) to reform the carbonyl group. masterorganicchemistry.com

Deprotonation of the resulting protonated carboxylic acid by the liberated amine or water to yield the final carboxylic acid product and an ammonium ion. libretexts.org

Base-Promoted Hydrolysis : Under strong basic conditions (e.g., concentrated NaOH) and heat, the amide is hydrolyzed to a carboxylate salt and an amine. This reaction is considered base-promoted rather than catalyzed because the hydroxide (B78521) ion is consumed in the reaction. The mechanism proceeds as follows:

Direct nucleophilic attack of the hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Elimination of the amide anion (R₂N⁻), which is a very poor leaving group. This step is generally unfavorable. chemistrysteps.com

A rapid and irreversible acid-base reaction between the newly formed carboxylic acid and the highly basic amide anion. This final deprotonation step drives the equilibrium towards the products, forming a stable carboxylate salt and the amine. chemistrysteps.com

| Condition | Reagents | Products of this compound Hydrolysis | General Mechanism |

|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 2-isopropyl-2-methylhexanoic acid and Ethylammonium (CH₃CH₂NH₃⁺) | Protonation of C=O, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of amine. libretexts.org |

| Basic | OH⁻ (e.g., NaOH, KOH), H₂O, Heat | 2-isopropyl-2-methylhexanoate salt and Ethylamine (B1201723) (CH₃CH₂NH₂) | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of amide anion, deprotonation of carboxylic acid. libretexts.orgchemistrysteps.com |

Amide Exchange Reactions (Transamidation)

Transamidation is a reaction where an amine displaces the original amine from an amide, forming a new amide. These reactions are generally difficult and often require catalysts because amides are poor electrophiles and the leaving group is a strongly basic amide anion. wikipedia.orgnih.gov Recent advances have utilized transition-metal catalysts or the activation of amides to facilitate this transformation under milder conditions. nih.govnsf.gov For a sterically hindered substrate like this compound, direct transamidation would be particularly challenging and likely require specialized catalytic systems designed to overcome the high activation energy associated with the sterically congested reaction center.

| Catalyst/Method | Description | Reference |

|---|---|---|

| Nickel-NHC Catalysis | Nickel complexes with N-heterocyclic carbene (NHC) ligands can catalyze the transamidation of amides. | nsf.gov |

| L-Proline Catalysis | L-proline has been used as an organocatalyst for transamidation reactions under solvent-free conditions. | organic-chemistry.org |

| N-Acyl-glutarimide Activation | Pre-activation of the amide by forming an N-acyl-glutarimide allows for metal-free transamidation at room temperature. | nsf.gov |

| Sodium tert-butoxide Mediation | This strong base can mediate the transamidation of N,N-dimethyl amides with primary amines. | organic-chemistry.org |

Reduction Pathways of the Amide Functionality in this compound

Amides can be reduced to amines using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). ncert.nic.inmasterorganicchemistry.combyjus.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides. ucalgary.ca

The reduction of an amide with LiAlH₄ completely removes the carbonyl oxygen, converting the C=O group into a CH₂ group. The mechanism is distinct from the reduction of other carbonyl compounds:

Nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon forms a tetrahedral alkoxide intermediate. ucalgary.caucalgary.ca

The oxygen atom coordinates to the aluminum, forming a good leaving group (a metal aluminate species).

The tetrahedral intermediate collapses, and the lone pair on the nitrogen atom helps to expel the oxygen-aluminum complex, resulting in the formation of a transient, highly reactive iminium ion (R-CH=N⁺R₂). ucalgary.caucalgary.ca

A second equivalent of hydride attacks the electrophilic carbon of the iminium ion, yielding the final amine product. ucalgary.camasterorganicchemistry.com

For this compound, reduction with LiAlH₄ would yield N-ethyl-2-isopropyl-2-methylhexan-1-amine .

Free Radical Initiated Transformations Involving this compound or Related Amides

While ionic reactions at the carbonyl group are more common, amides can participate in free-radical transformations. The generation of amido radicals, typically from N-haloamide precursors via photolysis, can initiate intramolecular reactions. journals.co.zacdnsciencepub.com

A common pathway for amido radicals is intramolecular hydrogen abstraction. This process often involves a 1,5-hydrogen transfer, where the radical center at the nitrogen abstracts a hydrogen atom from the fifth carbon atom in a side chain, proceeding through a stable six-membered ring transition state. journals.co.za For this compound, a 1,5-hydrogen abstraction could potentially occur from the ethyl group on the nitrogen.

Mechanistic Investigations of this compound Chemical Transformations

Detailed mechanistic studies on this compound are not widely published. However, the mechanisms of its reactions can be inferred from extensive research on the fundamental reactivity of amides.

Kinetic studies of amide hydrolysis have shown that the reaction rates are typically dependent on the concentration of both the amide and the catalyst (acid or base). mcmaster.ca The rate-determining step in acid-catalyzed hydrolysis is generally the nucleophilic attack of water on the protonated amide. masterorganicchemistry.comcdnsciencepub.com In base-promoted hydrolysis, the mechanism is more complex, and either the formation or the breakdown of the tetrahedral intermediate can be rate-limiting, depending on the specific amide structure and reaction conditions. acs.orguregina.ca

For this compound, the significant steric hindrance at the α-carbon would be expected to decrease the rate of both acid- and base-catalyzed hydrolysis compared to less hindered amides, as the approach of the nucleophile (water or hydroxide) to the carbonyl carbon is impeded.

The central feature of the reaction mechanisms for nucleophilic acyl substitution in amides is the formation of a tetrahedral intermediate . wikipedia.orgfiveable.me This high-energy species is transient and not typically isolated, but its existence is supported by kinetic data, isotope labeling studies, and computational modeling. acs.orgcdnsciencepub.com The conformation of this intermediate can significantly influence the reaction pathway and product distribution. cdnsciencepub.comcdnsciencepub.com

The reaction proceeds through transition states leading to and from this intermediate.

In hydrolysis , the first transition state involves the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. acs.org The second transition state is associated with the breakdown of the tetrahedral intermediate, involving the cleavage of the carbon-nitrogen bond and departure of the amine leaving group. cdnsciencepub.com

In LiAlH₄ reduction , the key intermediates are the initial tetrahedral adduct and the subsequent iminium ion. The transition states correspond to the hydride additions and the elimination of the oxygen-aluminum species. youtube.comchemistrysteps.com

For this compound, the energy of the transition states, particularly for nucleophilic attack, would be elevated due to steric strain, accounting for its relatively low reactivity.

Spectroscopic Characterization Techniques Applied to N Ethyl 2 Isopropyl 2 Methylhexanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Ethyl-2-isopropyl-2-methylhexanamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is expected to show a range of signals corresponding to the various non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Due to the presence of an amide bond, restricted rotation around the C-N bond can lead to magnetic non-equivalence for the protons of the N-ethyl group, potentially resulting in more complex splitting patterns than anticipated.

Based on established principles of ¹H NMR spectroscopy and data from structurally similar aliphatic amides nih.gov, the following table outlines the predicted chemical shifts and their assignments for the protons in this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (n-butyl) | ~0.90 | Triplet (t) | 3H |

| (CH₂)₂ (n-butyl) | ~1.25-1.40 | Multiplet (m) | 4H |

| CH (isopropyl) | ~1.80-2.00 | Multiplet (m) | 1H |

| Cα-CH₃ | ~1.10 | Singlet (s) | 3H |

| CH(CH₃)₂ (isopropyl) | ~0.95 | Doublet (d) | 6H |

| N-CH₂-CH₃ | ~3.25 | Quartet (q) | 2H |

| N-CH₂-CH₃ | ~1.15 | Triplet (t) | 3H |

| NH (amide) | Not Applicable (tertiary amide) | - | - |

Note: These are predicted values and can be influenced by solvent and temperature.

The N-ethyl group's methylene (B1212753) (N-CH₂) protons are adjacent to a chiral center (the quaternary α-carbon), which can make them diastereotopic and thus magnetically non-equivalent, potentially appearing as a complex multiplet rather than a simple quartet.

¹³C NMR Spectroscopic Features and Structural Correlations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the carbonyl carbon is particularly diagnostic for amides.

The predicted ¹³C NMR chemical shifts are based on general values for aliphatic amides and alkanes docbrown.info. The significant steric hindrance around the quaternary α-carbon is expected to influence the chemical shifts of the surrounding carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (amide carbonyl) | ~175-178 |

| C α (quaternary) | ~45-50 |

| C H (isopropyl) | ~30-35 |

| C H(CH₃)₂ (isopropyl) | ~18-22 |

| C α-CH₃ | ~20-25 |

| N -CH₂-CH₃ | ~38-42 |

| N -CH₂-C H₃ | ~14-16 |

| C H₂ (n-butyl chain) | ~25-40 |

| C H₃ (n-butyl chain) | ~14 |

Note: These are predicted values and actual shifts can vary based on experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR for Rotamers)

Due to the steric bulk of the α-substituents (isopropyl and methyl groups), rotation around the amide C-N bond is significantly hindered. This restricted rotation can lead to the existence of stable rotational isomers, or rotamers, at room temperature. These rotamers can be observed as separate sets of signals in the NMR spectrum, particularly for the N-ethyl group.

Variable Temperature (VT) NMR studies would be instrumental in analyzing this phenomenon. By acquiring spectra at different temperatures, one could observe the coalescence of the signals corresponding to the different rotamers as the temperature increases and the rate of rotation around the C-N bond becomes faster on the NMR timescale. This would allow for the determination of the energy barrier to rotation.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment of all ¹H and ¹³C signals. A COSY spectrum would reveal ¹H-¹H coupling networks, while an HSQC spectrum would correlate directly bonded ¹H and ¹³C atoms, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₂₅NO.

The exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO | guidechem.comchemnet.com |

| Monoisotopic Mass | 199.193614421 Da | guidechem.comsmolecule.com |

| Molecular Weight | 199.33 g/mol | chemnet.com |

An experimental HRMS measurement yielding a mass value consistent with 199.1936 would provide strong evidence for the presence of a compound with the elemental formula C₁₂H₂₅NO.

Fragmentation Patterns and Structural Information

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure. For tertiary amides like this compound, several characteristic fragmentation pathways are expected.

A common fragmentation for amides is cleavage of the bond alpha to the carbonyl group (the N-CO bond) nih.govrsc.org. This would lead to the formation of an acylium ion. Another significant fragmentation pathway involves cleavage of the Cα-Cβ bond in the hexanamide (B146200) chain.

Predicted Major Fragments:

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 156 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 142 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 114 | [CH₃CH(CH₃)C(CH₃)=C=O]⁺ | Cleavage of the N-ethyl group and rearrangement |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with charge retention on the nitrogen-containing fragment |

| 72 | [CH₃CH₂NH=CH₂]⁺ | McLafferty-type rearrangement followed by cleavage |

The analysis of these fragment ions allows for the piecing together of the molecule's structure, confirming the presence of the n-butyl, isopropyl, and N-ethyl groups attached to the central amide core.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. For this compound, a secondary amide, the IR spectrum is expected to show characteristic absorption bands that confirm its molecular architecture. The key functional groups responsible for its distinctive spectral features are the amide N-H group and the carbonyl (C=O) group. upenn.edupressbooks.pub

The vibrational modes of the amide linkage are of particular importance:

N-H Stretching: Secondary amides in the solid state typically exhibit a strong absorption band for N-H stretching, which is involved in hydrogen bonding. ias.ac.in This intermolecular association reduces the bond's stretching frequency. ias.ac.in The band is generally observed in the region of 3300-3200 cm⁻¹. ias.ac.in

Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the IR spectrum of amides. It arises primarily from the C=O stretching vibration and is typically found in the range of 1680-1630 cm⁻¹ for solid-state secondary amides. The position of this band is sensitive to the molecular environment and hydrogen bonding.

Amide II Band (N-H Bending and C-N Stretching): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. It is a characteristic feature of secondary amides and appears as a strong band between 1570 cm⁻¹ and 1515 cm⁻¹. The ability to form hydrogen bonds is crucial for the appearance of this distinct band. upenn.edu

The aliphatic C-H bonds from the ethyl, isopropyl, and hexyl groups will also produce characteristic stretching and bending vibrations. C-H stretching vibrations are expected just below 3000 cm⁻¹, while bending vibrations appear in the 1470-1365 cm⁻¹ region.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretching (hydrogen-bonded) | 3300 - 3200 | Strong, Broad |

| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong |

| C=O (Amide) | Amide I (Stretching) | 1680 - 1630 | Strong |

| N-H / C-N | Amide II (Bending/Stretching) | 1570 - 1515 | Strong |

| C-H (Aliphatic) | Bending | 1470 - 1365 | Variable |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Supramolecular Assemblies

In the solid state, molecules organize themselves into stable, repeating patterns known as supramolecular assemblies, which are governed by noncovalent intermolecular interactions. mdpi.com For this compound, the dominant interaction guiding its crystal packing is the intermolecular hydrogen bond formed between the amide groups.

The fundamental building block of the assembly is the amide-amide hydrogen bond. Molecules of secondary amides typically form robust hydrogen-bonded chains or ribbons where the N-H group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule (N-H···O=C). ias.ac.inrsc.org These chains represent a common supramolecular synthon in amide crystals. mdpi.com

Computational and Theoretical Studies of N Ethyl 2 Isopropyl 2 Methylhexanamide

Mechanistic Studies through Computational Chemistry[2],

Solvation Effects on Reaction Pathways

Specific computational studies detailing the solvation effects on the reaction pathways of N-Ethyl-2-isopropyl-2-methylhexanamide are not found in the reviewed literature. However, general principles of amide chemistry, which can be explored computationally, suggest that solvents would play a crucial role in its reactivity. For instance, in hydrolysis reactions, a common pathway for amides, polar protic solvents like water are not just reagents but also influence the stability of transition states through hydrogen bonding and dielectric effects. youtube.comyoutube.com

Computational models for similar amides demonstrate that the energy barriers for reactions are significantly altered by the solvent environment. The choice of an explicit or implicit solvation model in a computational study would be critical to accurately predicting reaction kinetics and thermodynamic favorability. For a molecule with both hydrophobic (the hexyl and isopropyl groups) and a polar amide group, the nature of the solvent would dictate the molecule's preferred conformation, thereby influencing which reaction pathways are sterically and electronically accessible.

Intermolecular Interaction Analysis using Computational Methods

The analysis of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, such as its crystal packing and melting point. While a crystal structure for this compound, which would be a prerequisite for a detailed analysis, is not publicly available, we can infer its potential interactions based on studies of related compounds.

Hirshfeld Surface Analysis for Crystal Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and categorization of different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The surface is often color-coded to represent the nature and strength of these contacts. nih.govnih.gov

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal significant contributions from H···H contacts, given the abundance of hydrogen atoms on its alkyl chains. researchgate.net Additionally, O···H and N···H contacts would be critical, corresponding to the hydrogen bonding capabilities of the amide group. The relative percentages of these contacts on the Hirshfeld surface would provide a quantitative measure of their importance in the crystal packing. nih.gov For example, in many organic crystals, H···H interactions often account for the largest portion of the surface area, reflecting the importance of dispersion forces. researchgate.net

To illustrate the type of data generated from such an analysis, a hypothetical breakdown of intermolecular contacts for an amide crystal is presented below.

| Intermolecular Contact Type | Hypothetical Percentage of Hirshfeld Surface |

| H···H | 55% |

| O···H / H···O | 25% |

| C···H / H···C | 15% |

| N···H / H···N | 4% |

| Other | 1% |

This table is illustrative and not based on experimental data for this compound.

Hydrogen Bonding Characterization

This compound is a secondary amide, meaning it possesses one hydrogen atom attached to the nitrogen, which can act as a hydrogen bond donor. solubilityofthings.com The carbonyl oxygen serves as a strong hydrogen bond acceptor. nih.gov This N-H···O=C hydrogen bond is a defining feature of secondary amides and is a primary driver in the formation of chains or dimeric structures in the solid state. ias.ac.in

Computational studies on simple amides, like N-methylacetamide, have shown that hydrogen bonding significantly affects the molecule's vibrational frequencies, particularly the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands. nih.gov Hydrogen bonding to the carbonyl oxygen typically leads to a decrease in the C=O stretching frequency (a redshift), while hydrogen bonding involving the N-H group also perturbs its characteristic frequencies. ias.ac.innih.gov

Stereochemistry and Chiral Properties of N Ethyl 2 Isopropyl 2 Methylhexanamide

Identification and Configuration of Chiral Centers in N-Ethyl-2-isopropyl-2-methylhexanamide

This compound possesses a single chiral center at the second carbon atom (C2) of the hexanamide (B146200) backbone. This carbon is bonded to four different substituent groups: a methyl group, an isopropyl group, a butyl group, and the N-ethylaminocarbonyl group. The presence of this stereocenter means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

The absolute configuration of this chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. msu.edu The priority of the groups attached to the stereocenter is determined by the atomic number of the atoms directly bonded to the chiral carbon. msu.edu

Table 1: Cahn-Ingold-Prelog Priority Assignment for Substituents at the Chiral Center of this compound

| Priority | Group | Rationale for Priority Assignment |

| 1 | N-ethylaminocarbonyl (-C(=O)NHCH₂CH₃) | The carbon is bonded to an oxygen (higher atomic number) and a nitrogen. |

| 2 | Isopropyl (-CH(CH₃)₂) | The carbon is bonded to two other carbons. |

| 3 | Butyl (-CH₂CH₂CH₂CH₃) | The carbon is bonded to one other carbon and two hydrogens. |

| 4 | Methyl (-CH₃) | The carbon is bonded only to hydrogen atoms. |

To assign the configuration, one orients the molecule so that the lowest priority group (methyl) points away from the viewer. If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is (R). If the sequence is counter-clockwise, the configuration is (S).

Enantioselective Synthesis Strategies for this compound

Producing a single enantiomer of this compound requires enantioselective synthesis, a process that favors the formation of one enantiomer over the other.

Asymmetric Catalysis for this compound Synthesis

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of this compound, a potential strategy would be the asymmetric alkylation of a precursor molecule. For instance, a prochiral enolate could be alkylated using a chiral phase-transfer catalyst to introduce one of the alkyl groups at the C2 position stereoselectively. The catalyst, being chiral itself, creates a transient diastereomeric complex that lowers the activation energy for the formation of one enantiomer over the other.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org The synthesis using a chiral auxiliary typically involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation to create the desired stereocenter, and finally, removal of the auxiliary. wikipedia.org

For this compound, a chiral auxiliary, such as a derivative of camphorsultam or an oxazolidinone, could be appended to a precursor carboxylic acid. wikipedia.org The resulting chiral adduct would then undergo a diastereoselective alkylation at the α-carbon. The steric hindrance provided by the auxiliary would direct the incoming alkyl group to a specific face of the molecule, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary, followed by amidation with ethylamine (B1201723), would yield the desired enantiomerically enriched this compound.

Chromatographic Separation of Enantiomers of this compound

When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), the individual enantiomers can be separated through a process called chiral resolution. libretexts.org Chiral chromatography is a powerful technique for this purpose. This method utilizes a chiral stationary phase (CSP) within a chromatography column.

The enantiomers of this compound are passed through the column containing the CSP. The chiral environment of the stationary phase allows for transient diastereomeric interactions with the enantiomers. One enantiomer will interact more strongly with the CSP than the other, causing it to move more slowly through the column. This difference in retention time allows for the effective separation and collection of the individual (R)- and (S)-enantiomers.

Optical Activity Measurements (e.g., Optical Rotation)

Chiral molecules are optically active, meaning they have the ability to rotate the plane of plane-polarized light. youtube.com Enantiomers rotate light by equal magnitudes but in opposite directions. libretexts.org One enantiomer will be dextrorotatory (rotating light clockwise, designated as (+)), while the other will be levorotatory (rotating light counter-clockwise, designated as (-)). libretexts.org A racemic mixture is optically inactive because the rotations of the two enantiomers cancel each other out. libretexts.orgkhanacademy.org

The specific rotation [α] is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α) using the following formula: libretexts.org

[α] = α / (c * l)

Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm). youtube.com

c is the concentration of the solution in g/mL. libretexts.org

Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α] (at a specific temperature and wavelength) |

| (R)-N-Ethyl-2-isopropyl-2-methylhexanamide | Value would be negative (e.g., -X°) |

| (S)-N-Ethyl-2-isopropyl-2-methylhexanamide | Value would be positive (e.g., +X°) |

| Racemic Mixture | 0° |

Note: The assignment of (+) or (-) to (R) or (S) cannot be predicted and must be determined experimentally.

Influence of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional structure of a molecule is fundamental to its interaction with other chiral molecules, a concept known as molecular recognition. For this compound, its stereochemistry would significantly influence its binding to chiral receptors, such as those found in biological systems.

The distinct spatial arrangement of the methyl, isopropyl, and butyl groups around the chiral center of the (R) and (S) enantiomers means they will present different profiles for interaction. One enantiomer may fit perfectly into a specific binding site of a receptor, much like a key fits into a lock, leading to a specific biological or sensory response. The other enantiomer, being a mirror image, may not fit as well or may interact with a different receptor altogether, resulting in a different or no response. khanacademy.org This principle is critical in fields where molecular interaction is key, as the biological or physiological effects of the two enantiomers can differ dramatically.

Synthesis and Chemical Studies of N Ethyl 2 Isopropyl 2 Methylhexanamide Derivatives and Analogs

Design Principles for N-Ethyl-2-isopropyl-2-methylhexanamide Analogs

The design of analogs of this compound is predicated on a systematic modification of its core structure to modulate its physicochemical and biological properties. Key strategies involve altering the alkyl chains, modifying the amide bond, and introducing new functional groups. The primary goals of these modifications are to explore the structure-activity relationships (SAR), enhance desired properties, and improve metabolic stability.

Key Design Considerations:

Alkyl Chain Modification: Variations in the length, branching, and saturation of the hexyl, isopropyl, and ethyl groups can significantly impact the molecule's lipophilicity and steric profile. Introducing unsaturation or cyclic moieties can impose conformational constraints and alter intermolecular interactions.

Amide Bond Isosteres: Replacing the amide bond with isosteres such as esters, ketones, or reverse amides can influence the molecule's hydrogen bonding capacity, electronic distribution, and susceptibility to enzymatic hydrolysis.

Functional Group Introduction: The incorporation of polar functional groups like hydroxyl, amino, or carboxyl groups can enhance water solubility and provide new points for interaction with biological targets. Conversely, the addition of lipophilic groups can increase membrane permeability.

Stereochemical Exploration: The chiral center at the C2 position offers an opportunity for stereoselective synthesis to investigate the differential effects of enantiomers.

Interactive Data Table: Design Principles for this compound Analogs

| Structural Modification | Rationale | Potential Effects |

| Varying the N-alkyl substituent | To probe the importance of the ethyl group for activity and metabolism. | Altered lipophilicity, steric hindrance around the amide nitrogen. |

| Modifying the C2-alkyl groups | To understand the role of the isopropyl and methyl groups in receptor binding. | Changes in steric bulk and conformational flexibility. |

| Altering the hexyl chain | To investigate the impact of chain length on lipophilicity and target engagement. | Modified solubility and potential for hydrophobic interactions. |

| Introducing functional groups | To enhance solubility, introduce new binding interactions, or create metabolic blocks. | Improved pharmacokinetic properties, new biological activities. |

Synthetic Access to Diversified this compound Scaffold Derivatives

The synthesis of this compound derivatives relies on versatile and robust organic methodologies. The primary approach involves the formation of the central amide bond, which can be achieved through various coupling reactions.

A common synthetic route starts from 2-isopropyl-2-methylhexanoic acid, which can be prepared via alkylation of a suitable carboxylic acid derivative. This acid is then activated to form an acid chloride, an active ester, or is directly coupled with ethylamine (B1201723) using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Diversification of the scaffold can be achieved by:

Utilizing different amines: A wide range of primary and secondary amines can be used in the coupling step to generate a library of N-substituted analogs.

Modifying the carboxylic acid: The synthesis of various 2,2-disubstituted hexanoic acids allows for the introduction of different alkyl and functional groups at the C2 position.

Post-synthesis modification: Functional groups incorporated into the scaffold can be further modified to create additional diversity. For instance, a terminal alkene on the hexyl chain could be subjected to reactions such as epoxidation or dihydroxylation.

Interactive Data Table: Synthetic Methods for this compound Derivatives

| Reaction Type | Reagents and Conditions | Scaffold Diversification Point |

| Amide bond formation | 2-isopropyl-2-methylhexanoic acid, ethylamine, DCC or EDC, DCM, rt | N-alkyl group |

| Carboxylic acid synthesis | Diethyl malonate, alkyl halides, base, hydrolysis, decarboxylation | C2-substituents, hexyl chain |

| N-alkylation of amides | N-H amides, alcohols, Ru or Ir catalysts | N-alkyl group |

| Functional group interconversion | Oxidation, reduction, halogenation of the alkyl chains | Introduction of diverse functionalities |

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is a critical aspect of their study. The steric hindrance around the amide bond, provided by the bulky isopropyl and methyl groups at the C2 position, significantly influences its reactivity.

Amide Bond Hydrolysis: The crowded environment around the carbonyl group generally renders the amide bond more resistant to both acidic and basic hydrolysis compared to less substituted amides. This increased stability is an important consideration for the design of metabolically robust analogs.

N-Alkylation and N-Acylation: The reactivity of the amide nitrogen is also diminished due to steric hindrance, making further alkylation or acylation reactions challenging.

Influence of Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the alkyl chains can modulate the electron density of the amide bond, thereby influencing its reactivity. For example, an electron-withdrawing group on the N-ethyl moiety could increase the acidity of the N-H proton in a corresponding secondary amide analog.

Studies on the structure-activity relationships of alkyl amides have shown that antimicrobial activity is influenced by the chain length of the alkyl groups. nih.govsemanticscholar.orgnih.gov Generally, compounds with a chain length of 11 to 15 carbons exhibit the most significant activity. nih.gov

Interactive Data Table: Structure-Reactivity Trends in Amide Derivatives

| Structural Feature | Effect on Reactivity | Rationale |

| Increased steric hindrance at C2 | Decreased rate of amide hydrolysis | Steric shielding of the carbonyl carbon from nucleophilic attack. |

| Electron-withdrawing group on N-alkyl chain | Increased acidity of N-H proton (in secondary amides) | Inductive effect stabilizes the conjugate base. |

| Longer alkyl chains | May alter intermolecular interactions and reaction kinetics in solution | Changes in solubility and aggregation behavior. |

Comparative Spectroscopic and Computational Analysis of Derivatives

Spectroscopic techniques and computational chemistry are indispensable tools for the characterization and understanding of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized derivatives. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and stereochemistry of the molecule. Dynamic NMR studies can provide insights into conformational equilibria and rotational barriers around the amide bond. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of these amides is characterized by a strong absorption band for the C=O stretching vibration (amide I band) typically in the region of 1630-1680 cm-1. The position of this band can be sensitive to the electronic and steric environment of the amide group. The N-H stretching vibration in secondary amide analogs is also a useful diagnostic peak. umich.edu

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the derivatives, confirming their identity.

Computational Analysis: Density Functional Theory (DFT) calculations are employed to model the geometric and electronic properties of the derivatives. These calculations can predict stable conformations, rotational energy barriers, and spectroscopic properties, which can be compared with experimental data. nih.govacs.org Computational models can also be used to predict the likelihood of protonation at the amide nitrogen versus the carbonyl oxygen, which can influence reactivity. nih.gov

Interactive Data Table: Spectroscopic and Computational Data for Amide Analogs

| Parameter | Technique | Typical Value/Observation | Information Gained |

| 1H Chemical Shift (N-CH2) | 1H NMR | ~3.2-3.4 ppm (quartet) | Electronic environment of the N-ethyl group. |

| 13C Chemical Shift (C=O) | 13C NMR | ~170-175 ppm | Electronic nature of the amide carbonyl. |

| Amide I Band (C=O stretch) | IR Spectroscopy | 1630-1680 cm-1 | Strength and environment of the amide bond. |

| Molecular Ion Peak | Mass Spectrometry | [M+H]+ or [M]+• | Molecular weight confirmation. |

| Dihedral Angle (C-CO-N-C) | DFT Calculations | ~180° (trans) is typically lowest in energy | Conformational preferences of the amide bond. |

Future Directions and Emerging Research Avenues for N Ethyl 2 Isopropyl 2 Methylhexanamide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-Ethyl-2-isopropyl-2-methylhexanamide often involves methods that may not align with modern principles of green chemistry. smolecule.comevitachem.com Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

One promising area is the adoption of flow chemistry . chemimpex.com Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. google.com The synthesis of amides, in general, has been shown to be amenable to flow chemistry conditions, which could be adapted for the production of this compound. guidechem.com

Another critical avenue is the exploration of biocatalysis . The use of enzymes, such as lipases, in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. nih.gov Research into enzymatic and chemo-enzymatic methods for producing sterically hindered amides is an active field. nih.gov These biocatalytic approaches could provide a more environmentally benign route to this compound, reducing the reliance on harsh reagents and minimizing waste. nih.gov

A comparison of potential synthetic routes is presented in the table below:

| Synthetic Route | Potential Advantages | Research Focus |

| Traditional Batch Synthesis | Well-established methods | Optimization of existing processes |

| Flow Chemistry | Improved safety, efficiency, and scalability chemimpex.comgoogle.com | Development of continuous processes for amide formation guidechem.com |

| Biocatalysis (Enzymatic Synthesis) | High selectivity, mild reaction conditions, reduced environmental impact nih.gov | Identification and engineering of suitable enzymes for sterically hindered amides nih.gov |

Application of Advanced Spectroscopic and Imaging Techniques for this compound Characterization

A deeper understanding of the molecular behavior of this compound is crucial for its optimization and the development of new applications. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights.

Advanced NMR Spectroscopy techniques, for instance, can be employed for detailed conformational analysis of this sterically hindered amide. researchgate.netrsc.org Understanding the rotational barriers around the amide bond and the preferred conformations is key to elucidating its interactions with biological targets. rsc.org

Raman Spectroscopy presents a powerful, non-invasive tool for in-situ analysis. For example, it could be used to study the penetration and distribution of this compound in various matrices, such as skin or textiles, without the need for sample destruction.

Mass Spectrometry Imaging (MSI) is another emerging technique that could be applied to visualize the spatial distribution of this compound on surfaces with high resolution. This would be particularly valuable in material science applications to assess the homogeneity of coatings or the release from functionalized materials.

| Technique | Potential Application for this compound | Key Information Gained |

| Advanced NMR Spectroscopy | Conformational analysis in solution researchgate.netrsc.org | Rotational energy barriers, preferred conformers, intermolecular interactions |

| Raman Spectroscopy | In-situ detection on surfaces | Distribution, penetration, and persistence in various media |

| Mass Spectrometry Imaging (MSI) | High-resolution spatial mapping | Homogeneity in formulations and on functionalized materials |

Integration of Machine Learning and AI in this compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical research, and this compound is no exception.

Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms, can be developed to predict the activity of novel derivatives of this compound. nih.govdtic.mil By analyzing the relationships between molecular structure and biological effect, researchers can rationally design new compounds with enhanced properties, such as increased efficacy or longer duration of action. nih.govdtic.mil

AI can also be utilized to screen vast virtual libraries of compounds to identify novel molecules with similar or improved characteristics to this compound. This in-silico screening can significantly accelerate the discovery of new active ingredients, reducing the time and cost associated with traditional experimental screening.

Furthermore, ML models can be trained to predict key physicochemical properties of this compound and its analogues, aiding in formulation development and environmental fate modeling. guidechem.com

| AI/ML Application | Objective | Potential Impact |

| QSAR Modeling | Predict the biological activity of new derivatives nih.govdtic.mil | Rational design of more effective compounds nih.gov |

| Virtual Screening | Identify novel compounds with desired properties | Accelerated discovery of new active ingredients |

| Property Prediction | Forecast physicochemical properties and environmental fate guidechem.com | Improved formulation and risk assessment |

Exploration of this compound in Material Science Contexts

The integration of this compound into various materials is a burgeoning area of research with significant potential.

One key application is the development of controlled-release formulations . By incorporating the compound into polymer matrices, its release can be sustained over extended periods. This is particularly relevant for applications requiring long-lasting effects. Research in this area focuses on tailoring the polymer composition and structure to achieve specific release profiles.

Another exciting frontier is the creation of functionalized textiles . Impregnating fabrics with this compound can impart desired properties directly to clothing or other textile-based products. This approach offers a convenient and effective way to deliver the compound's benefits.

The compound is also being investigated for its potential to be incorporated into novel polymer formulations and advanced coatings , where its chemical properties could enhance the performance and durability of the final materials. chemimpex.com

| Material Science Application | Goal | Potential Benefits |

| Controlled-Release Polymers | Sustain the release of the compound over time | Long-lasting efficacy, reduced need for reapplication |

| Functionalized Textiles | Impart the compound's properties to fabrics | Convenient and targeted delivery |

| Advanced Polymers and Coatings | Enhance material performance chemimpex.com | Improved durability and functionality of materials chemimpex.com |

Fundamental Contributions to Amide Chemistry through this compound Studies

The unique sterically hindered structure of this compound makes it an interesting model compound for fundamental studies in amide chemistry.

Research on this molecule can provide valuable insights into the conformational preferences and rotational barriers of hindered amides . researchgate.netrsc.org The bulky isopropyl and methyl groups adjacent to the carbonyl create significant steric strain, influencing the planarity of the amide bond and the energy landscape of its rotation. researchgate.net Detailed experimental and computational studies on this compound can help to refine our understanding of these fundamental principles.

Furthermore, studying the reactivity of this compound, for example, its hydrolysis under various conditions, can contribute to a deeper knowledge of how steric hindrance affects the chemical properties of the amide functional group. These fundamental insights are not only of academic interest but can also inform the design of more stable and effective amide-containing molecules for a wide range of applications.

| Fundamental Research Area | Key Questions Addressed | Broader Impact on Amide Chemistry |

| Conformational Analysis | What are the preferred conformations and rotational barriers of this hindered amide? researchgate.netrsc.org | Improved understanding of steric effects on amide structure and dynamics. |

| Reactivity Studies | How does steric hindrance influence the rates and mechanisms of amide reactions (e.g., hydrolysis)? | Better prediction and control of the stability and reactivity of amide-based compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-2-isopropyl-2-methylhexanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. Optimization should focus on solvent polarity (e.g., DMF for amidation), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to acyl chloride). Monitoring reaction progress via TLC or HPLC is critical . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. How can researchers validate the structural integrity of This compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT-based simulations) to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNO).

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) can refine atomic coordinates and bond angles .

Q. What analytical methods are suitable for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to detect decomposition.

- Photostability : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.

- Humidity Testing : Store at 40–75% relative humidity and analyze hygroscopicity via Karl Fischer titration. Reference standards should be stored at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for This compound (e.g., conflicting C NMR shifts)?

- Methodological Answer : Cross-validate data using:

- Deuterated Solvent Effects : Test in CDCl vs. DMSO-d to assess solvent-induced shifts.

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) that may obscure peak assignments.

- Comparative Databases : Reference NIST Chemistry WebBook entries for analogous amides to resolve ambiguities .

Q. What experimental designs are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use biophysical assays:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) and affinity (K) in real time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Pair with MD simulations (e.g., GROMACS) to predict binding modes. Validate with site-directed mutagenesis of target proteins .

Q. How can computational models predict the metabolic pathways of This compound in vivo?

- Methodological Answer : Apply in silico tools:

- ADMET Predictors : Use SwissADME or ADMETlab to estimate hepatic clearance, CYP450 interactions, and metabolite formation.

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation pathways.

- Machine Learning : Train models on structural analogs (e.g., hexanamide derivatives) to predict bioavailability .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?

- Methodological Answer : Standardize protocols:

- Polymorph Screening : Use solvent-mediated crystallization (e.g., anti-solvent addition) to isolate stable forms.

- Particle Size Reduction : Employ micronization or nano-precipitation to enhance dissolution rates.

- Quality-by-Design (QbD) : Apply DOE (e.g., factorial design) to identify critical process parameters .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer : Reconcile differences by:

- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Theoretical Adjustments : Refine computational models (e.g., COSMO-RS) by incorporating solvent-accessible surface area (SASA) parameters.

- Error Analysis : Compare with structurally similar amides (e.g., N-ethylhexanamide) to identify systematic biases .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.